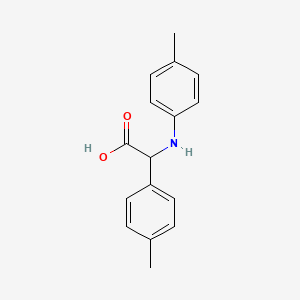

p-tolyl-p-tolylamino acetic acid

Description

p-Tolyl-p-tolylamino acetic acid is a substituted acetic acid derivative featuring two p-tolyl (4-methylphenyl) groups attached via an amino group. These compounds are typically utilized in organic synthesis and pharmaceutical research as intermediates or chiral building blocks due to their reactive amino and carboxyl groups .

Properties

IUPAC Name |

2-(4-methylanilino)-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-3-7-13(8-4-11)15(16(18)19)17-14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVYGROMGQUZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-tolyl-p-tolylamino acetic acid typically involves the reaction of p-toluidine with acetic acid under specific conditions. One common method is the catalytic acylation of p-toluidine with acetic acid, which can be facilitated by various catalysts to improve yield and efficiency .

Industrial Production Methods: Industrial production methods for p-tolyl-p-tolylamino acetic acid are not extensively documented. the general approach involves large-scale catalytic reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: p-Tolyl-p-tolylamino acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: p-Tolyl-p-tolylamino acetic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of interest for developing new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, p-tolyl-p-tolylamino acetic acid is used in the production of dyes, pigments, and other specialty chemicals. Its role as a precursor in chemical manufacturing highlights its industrial significance.

Mechanism of Action

The mechanism by which p-tolyl-p-tolylamino acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- p-Tolylacetic acid () is the simplest derivative, lacking an amino group but widely used in esterification and as a synthetic precursor .

- (S)-2-Amino-2-(p-tolyl)acetic acid () introduces chirality and an α-amino acid structure, making it valuable in asymmetric synthesis .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives like p-tolylacetic acid are polar and soluble in polar solvents (e.g., water, ethanol), whereas Boc-protected or aromatic heterocyclic derivatives show reduced polarity .

- Thermal Stability : p-Tolylacetic acid has a defined melting point (92°C), while bulkier derivatives (e.g., Boc-protected) likely exhibit higher thermal stability due to steric protection .

p-Tolylacetic Acid

- Synthetic Utility : Used in the preparation of esters and amides. High purity (≥98%) ensures reproducibility in organic reactions .

- Material Science : Modifies biochar surfaces (e.g., ASBB in ) by introducing -COOH groups, enhancing uranium adsorption via coordination .

Amino-Functionalized Derivatives

- (S)-2-Amino-2-(p-tolyl)acetic acid: Serves as a chiral precursor in drug development, leveraging its stereochemistry for enantioselective synthesis .

- Boc-protected analogs : Critical in peptide synthesis, protecting amine groups during solid-phase reactions .

Thiadiazole and Heterocyclic Derivatives

- (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide: Explored for antimicrobial properties due to the thiadiazole moiety’s electron-deficient nature, which interacts with biological targets .

Q & A

Q. How can researchers ethically address discrepancies between computational predictions and experimental results for p-tolyl-p-tolylamino acetic acid analogs?

- Methodological Answer : Transparently report limitations in computational models (e.g., force field inaccuracies) and experimental conditions (e.g., assay interference). Pre-register hypotheses on platforms like Open Science Framework to mitigate confirmation bias. advises discussing alternative interpretations and validating findings with orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.